5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, including a hydroxyl group at the 4-position and carboxylic acid at the 3-position, along with two methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of dimethylaminobenzaldehyde with the corresponding 8-hydroxyquinoline mono bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be involved in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The methyl groups at the 5 and 7 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
- 4-(2-Hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid
Uniqueness
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)10-9(4-6)13-5-8(11(10)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORQRJBQWVNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398141 |
Source
|
Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-86-5 |
Source
|
Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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